1,4-Cubanedicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,4-cubanedicarboxylic acid and its derivatives involves innovative methods to overcome the challenges posed by the cubane's highly strained structure. A notable method includes the esterification of 1,4-cubanedicarboxylic acid with alkylsulfuric acids, leading to high yields of derivatives with significantly varied pKa values. The molecular structures of these esters were confirmed through X-ray studies, highlighting the impact of alkyl radical nature on the cubane core geometry (Eremenko et al., 1994).
Molecular Structure Analysis
The cubane core structure plays a critical role in determining the properties and reactivity of its derivatives. X-ray crystallography analyses of 4-substituted-1-cubanecarboxylic acids reveal the formation of unique O−H···O networks, stabilized by C−H···O hydrogen bonds. This synthesis and structural analysis underscore the cubane's potential as a versatile scaffold in molecular engineering (Kuduva et al., 1999).
Chemical Reactions and Properties
1,4-Cubanedicarboxylic acid and its esters undergo various chemical reactions, including fluorination, which yields mono- and difluorinated cubanes under specific conditions. These reactions are pivotal in exploring cubane's chemistry and potential applications, especially in synthesizing fluorinated cubane derivatives with unique properties (Eremenko et al., 2001).
Physical Properties Analysis
The physical properties of 1,4-cubanedicarboxylic acid, including its enthalpy of formation, have been meticulously studied. The enthalpy of formation in the condensed phase and the enthalpy of sublimation were determined, providing essential insights into the compound's thermochemical behavior. These studies are fundamental in understanding the energy landscape of cubane derivatives and their potential utility in various applications (Roux et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,4-cubanedicarboxylic acid derivatives are influenced by their structural framework. Studies on the thermal transformations of these derivatives reveal that the cubane moiety's degradation in a condensed state follows a biradical reaction mechanism. This insight into the thermal degradation pathway is crucial for designing cubane-based materials with desired thermal stability (Prokudin et al., 2005).
Scientific Research Applications
Organic Synthesis and Polymerization : Eaton, Pramod, Emrick, and Gilardi (1999) found that Cubane-1,4-diyl serves as a versatile precursor for synthesizing aryl-substituted cubanes, p-[n]cubyls, and bicubyl derivatives. These compounds have potential applications in organic synthesis and polymerization (Eaton et al., 1999).
Semiconductor Properties : Rad and Rezvani (2015) demonstrated that incorporating Cubane-1,4-dicarboxylate anions into Zn2Al-LDH nanohybrids leads to improved optical properties, such as a red shift and decreased band gap energy. This makes them suitable for applications in semiconductors (Rad & Rezvani, 2015).
Synthesis of Derivatives : Eremenko et al. (1994) found that the esterification of 1,4-cubanedicarboxylic acid with alkylsulfuric acids effectively produces high yields of cubane derivatives, indicating the significant effect of alkyl radical nature on core geometry. This reveals its utility in synthesizing various organic compounds (Eremenko et al., 1994).
Synthesis of Functionalized Derivatives : Collin et al. (2021) demonstrated a practical method for synthesizing ortho-functionalized 1,4-Cubanedicarboxylate derivatives through photochemical chlorocarbonylation. This process leads to the production of 1,2,4-trisubstituted cubanes (Collin et al., 2021).
Crystal Engineering : Kuduva et al. (2001) noted that the shallow-glide hydrogen bond pattern in primary cubanecarboxamides is valuable in crystal engineering, due to its steric and electronic advantages over the usual 5.1 A translation pattern (Kuduva et al., 2001).
Thermal Degradation and Biradical Mechanism : Prokudin et al. (2005) explored the thermal degradation of cubane derivatives, with the presence of carboxyl groups, leading to a biradical reaction mechanism. This highlights the rapid isomerization of acid and ester and the minimal effect of bromine substitution (Prokudin et al., 2005).
Cardiopharmacological Potential : Eremenko et al. (1998) discovered that certain cubane derivatives, like N,N′-bis(2-nitroxythyl)-1,4-cubanedicarboxdiamide, show higher antiischemic activity than Nicorandil, suggesting their potential as new cardiopharmacological agents (Eremenko et al., 1998).
Continuous-Flow Photochemistry in Synthesis : Collin et al. (2020) demonstrated that Dimethyl 1,4-Cubanedicarboxylate can be synthesized on a large scale using continuous-flow photochemistry. This method is more efficient than batch photoreactors, reducing process time (Collin et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cubane-1,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298539 | |
Record name | 1,4-Cubanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cubanedicarboxylic acid | |
CAS RN |
32846-66-5 | |
Record name | 32846-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cubanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cubanedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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